molecular formula C10H13N3O B3196744 1-(4-Aminophenyl)-3-cyclopropylurea CAS No. 1000931-26-9

1-(4-Aminophenyl)-3-cyclopropylurea

Cat. No. B3196744
CAS RN: 1000931-26-9
M. Wt: 191.23 g/mol
InChI Key: CMXMMZLCDAGGNQ-UHFFFAOYSA-N
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Description

The compound “1-(4-Aminophenyl)-3-cyclopropylurea” is a urea derivative, which contains an aminophenyl group and a cyclopropyl group. Urea derivatives are often used in medicinal chemistry due to their bioactive properties .


Synthesis Analysis

While specific synthesis methods for “1-(4-Aminophenyl)-3-cyclopropylurea” are not available, similar compounds are often synthesized through condensation reactions of amines and isocyanates .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often involve calculating wavenumbers and analyzing vibrational modes.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve multi-component reactions . For example, a four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles bearing a 4-aminophenyl substituent was studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 4-Aminophenol has a melting point of 188 °C, a boiling point of 284 °C, and is slightly soluble in water and ethanol .

Scientific Research Applications

Luminescence Applications

Compounds with aminophenyl structures have been used in the development of luminescent materials . For instance, europium complexes based on aminophenyl-based polyfluorinated β-diketonates have been synthesized, which demonstrated a dramatic red-shift in the excitation maximum to the visible region with an impressive quantum yield . This suggests that “1-(4-Aminophenyl)-3-cyclopropylurea” could potentially be used in the development of luminescent materials.

Bio-sensing Systems

Aminophenyl-based compounds have been used in the design of bio-sensing systems . These systems can provide a rapid and selective method to analyze samples contaminated with pathogens . Given this, “1-(4-Aminophenyl)-3-cyclopropylurea” could potentially be used in the development of bio-sensing systems for the detection of specific pathogens.

Organic Intermediate

Compounds with aminophenyl structures are important organic intermediates . They can be used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs . Therefore, “1-(4-Aminophenyl)-3-cyclopropylurea” could potentially be used as an organic intermediate in these fields.

Polymer Synthesis

Aminophenyl-based compounds have been used in the synthesis of polymers . For example, a novel diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . This suggests that “1-(4-Aminophenyl)-3-cyclopropylurea” could potentially be used in the synthesis of novel polymers.

Dye Synthesis

Aminophenyl compounds are often used in the synthesis of dyes . Given its structural similarity to these compounds, “1-(4-Aminophenyl)-3-cyclopropylurea” could potentially be used in the synthesis of dyes.

Future Directions

Covalent organic frameworks (COFs) with structured channels for easy molecular design have great potential applications in the field of environmental remediation . Future research may explore the potential of “1-(4-Aminophenyl)-3-cyclopropylurea” in such applications.

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such as dna gyrase and proteins involved in the life cycle of Trypanosoma cruzi . These targets play crucial roles in DNA replication and the survival of certain parasites, respectively.

Mode of Action

For instance, some compounds can inhibit the activity of DNA gyrase , an enzyme essential for DNA replication. Others may interact with proteins involved in the life cycle of T. cruzi , potentially disrupting the parasite’s survival and proliferation.

Biochemical Pathways

Based on the potential targets, it can be inferred that this compound may interfere with dna replication and the life cycle of certain parasites . The downstream effects of these interactions could include inhibited cell division and reduced parasite survival.

Pharmacokinetics

For instance, some compounds have been found to present an alignment between permeability and hepatic clearance, although they may have low metabolic stability .

Result of Action

Based on the potential targets and modes of action, this compound could potentially inhibit dna replication and disrupt the life cycle of certain parasites . These effects could lead to inhibited cell division and reduced parasite survival.

properties

IUPAC Name

1-(4-aminophenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMMZLCDAGGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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